(2E)-TCO-PNB ester (2E)-TCO-PNB ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809708
InChI: InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2
SMILES: C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol

(2E)-TCO-PNB ester

CAS No.:

Cat. No.: VC13809708

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

(2E)-TCO-PNB ester -

Specification

Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
IUPAC Name cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2
Standard InChI Key XNTGBHHUEQUWSQ-UHFFFAOYSA-N
SMILES C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The (2E)-TCO-PNB ester features a bicyclic trans-cyclooctene core linked to a p-nitrophenyl carbonate group via an ester bond. Its IUPAC name, (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate, reflects this arrangement . The stereochemistry at the cyclooctene double bond (E-configuration) is critical for its reactivity in inverse electron-demand Diels-Alder (iEDDA) reactions .

Key identifiers:

  • Molecular formula: C₁₅H₁₇NO₅

  • Molecular weight: 291.3 g/mol

  • SMILES: C(OC1=CC=C([N+]([O-])=O)C=C1)(=O)OC1CCCCCC=C1 |t:20|

  • InChIKey: XNTGBHHUEQUWSQ-GQCTYLIASA-N

Predicted Physical Properties

Thermodynamic and bulk properties derived from computational models include:

PropertyValue
Boiling point433.9 ± 45.0 °C
Density1.24 ± 0.1 g/cm³
Storage conditions-20°C under inert atmosphere

These values suggest moderate thermal stability but necessitate cryogenic storage to prevent decomposition .

Synthetic Applications in Biomedical Research

Role in PROTAC Development

As a "click chemistry" reagent, (2E)-TCO-PNB ester serves as a linchpin in constructing proteolysis-targeting chimeras (PROTACs). Its TCO group undergoes iEDDA reactions with tetrazine-functionalized molecules at rates exceeding 1,000 M⁻¹s⁻¹, enabling precise spatial-temporal control over protein degradation . For example:

"The TCO-tetrazine ligation allows rapid conjugation of E3 ligase ligands to target protein binders, facilitating the study of undruggable oncoproteins."

Radiolabeling and Imaging

A 2023 study demonstrated its utility in synthesizing ¹²⁵I-labeled tetrazines for single-photon emission computed tomography (SPECT). The TCO-PNB ester's carbonate group acts as a leaving group, permitting efficient radioisotope incorporation while maintaining bioorthogonality .

GHS CodeHazard StatementPrecautionary Measure
H315Skin irritationWear protective gloves/clothing
H319Serious eye irritationUse eye/face protection
H335Respiratory irritationEnsure adequate ventilation
QuantityPrice (USD)Purity
50 mg37395%
100 mg63695%
250 mg1,27295%

Global Supplier Network

Major manufacturers include:

CompanyLocationCapacity
Xian Confluore Biological TechnologyChina1 metric ton/day
MedChemExpressUSACustom synthesis
Bide PharmatechChina41,457 products

Chinese suppliers dominate production, leveraging cost advantages in fine chemical synthesis .

Recent Advances and Future Directions

Targeted Drug Delivery

Ongoing trials exploit the TCO-PNB ester's rapid kinetics to assemble antibody-drug conjugates (ADCs) in vivo. Preclinical models show 90% tumor uptake reduction when using TCO-tagged antibodies paired with tetrazine-toxins .

Limitations and Optimization

Challenges include the TCO group's potential oxidation to less reactive cis-isomers. Novel stabilization methods using bulky substituents (e.g., adamantyl groups) are under investigation to enhance shelf life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator